Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for synthesizing well-defined polymers with controlled structures. Grubbs Catalyst C833 facilitates the formation of new carbon-carbon bonds by breaking and reforming double bonds in cyclic molecules (cyclic olefins). This ability allows researchers to create various polymeric materials with specific properties for diverse applications [].

Here are some examples of polymers synthesized using Grubbs Catalyst C833:

- Polydicyclopentadiene (PDCPD): This elastomeric material exhibits excellent flexibility and finds applications in coatings, adhesives, and modifiers for other polymers [].

- Norbornene-based polymers: These polymers possess good thermal stability and are used in electronic materials, membranes, and drug delivery systems [].

Organic Synthesis

Beyond ROMP, Grubbs Catalyst C833 finds applications in various organic synthesis reactions. Its ability to promote the formation and cleavage of carbon-carbon double bonds enables researchers to perform:

- Cross-Metathesis: This reaction involves the exchange of alkylidene groups between two olefins, leading to the formation of new molecules with tailored structures [].

- Ethenolysis: This technique cleaves double bonds using ethylene gas, allowing for controlled chain termination in ROMP or the conversion of cyclic olefins into linear analogs [].

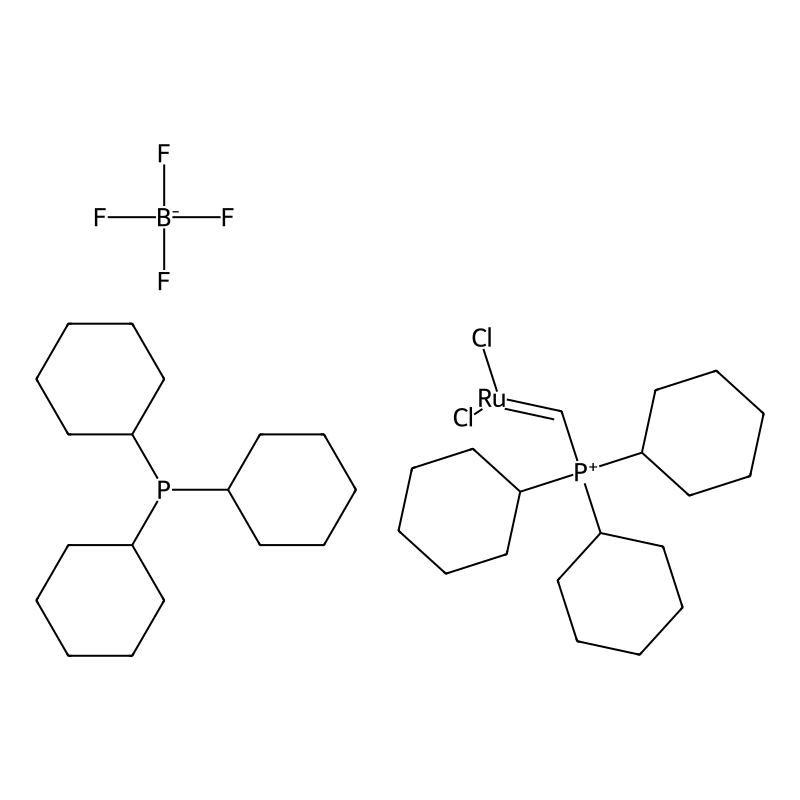

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate is a complex organometallic compound featuring ruthenium as the central metal atom. Its empirical formula is C₃₇H₆₇BCl₂F₄P₂Ru, and it is notable for its unique structural attributes, including the presence of tricyclohexylphosphine ligands and a methylidene group. The compound is characterized by its tetrafluoroborate counterion, which contributes to its solubility and stability in various solvents .

In ROMP, the Grubbs I catalyst coordinates with a cyclic alkene, weakens the C-C double bond, and facilitates its cleavage. The resulting alkylidene intermediate then reacts with another cyclic alkene, forming a new double bond and regenerating the catalyst. This cycle continues, leading to the propagation of the polymer chain.

- Flammability: Flammable solid

- Toxicity: May be harmful if inhaled or ingested. Data on specific toxicity is limited.

- Handling: Grubbs I catalyst should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

This compound is primarily utilized in olefin metathesis reactions, where it acts as a catalyst. The presence of the ruthenium center allows for the efficient exchange of alkene partners, making it valuable in synthetic organic chemistry. The mechanism typically involves the formation of a metallacyclobutane intermediate, which subsequently leads to the regeneration of the catalyst and the formation of new olefins .

The synthesis of dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate typically involves several steps:

- Preparation of Ruthenium Precursors: Starting materials such as ruthenium dichloride are reacted with tricyclohexylphosphine.

- Formation of Methylidene Ligand: The introduction of a suitable methylidene precursor can be achieved through various methods, including the reaction with appropriate alkylating agents.

- Complex Formation: The final product is formed by combining all components under controlled conditions, often in an inert atmosphere to prevent oxidation or hydrolysis .

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate finds applications primarily in:

- Organic Synthesis: As a catalyst for olefin metathesis, enabling the formation of complex organic molecules.

- Materials Science: Used in polymerization processes to create new materials with tailored properties.

- Medicinal Chemistry: Potential applications in drug development due to its unique chemical properties .

Interaction studies involving dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate often focus on its catalytic behavior and interactions with substrates during metathesis reactions. These studies utilize techniques such as NMR spectroscopy and mass spectrometry to analyze reaction intermediates and products, providing insights into the mechanism and efficiency of catalysis .

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate is part of a broader class of ruthenium-based catalysts used in olefin metathesis. Here are some similar compounds:

| Compound Name | Key Features |

|---|---|

| Grubbs Catalyst (1st Generation) | Contains a different ligand set; widely used for metathesis. |

| Dichloro(diphenylphosphino)(methylidene)Ru | Similar catalytic activity but different ligand environment. |

| Ru(bis(diphenylphosphino)ethane)(methylidene) | More sterically hindered; used in specialized reactions. |

Uniqueness

The uniqueness of dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]ruthenium tetrafluoroborate lies in its bulky tricyclohexylphosphine ligands that provide enhanced stability and selectivity in reactions compared to other catalysts. This steric bulk allows for effective catalysis under mild conditions while minimizing side reactions .

Molecular Structure and Composition

Coordination Geometry around Ruthenium Center

The ruthenium center in dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate exhibits a characteristic coordination geometry typical of ruthenium carbene complexes [1] [2]. The central ruthenium atom adopts a distorted square pyramidal or pseudo-octahedral coordination environment, which is common for ruthenium(II) complexes bearing carbene ligands [3] [4]. The coordination sphere consists of two chloride ligands arranged in a cis configuration, one tricyclohexylphosphine ligand, and the carbene moiety formed by the tricyclohexylphosphoranyl methylidene group [1] [5].

The ruthenium-carbene bond represents a critical structural feature, with the carbene carbon positioned to maximize orbital overlap with the ruthenium d-orbitals [2] [6]. This arrangement facilitates the characteristic reactivity patterns observed in metathesis catalysts, where the carbene ligand can undergo reversible coordination and dissociation processes [7] [8]. The geometry around the ruthenium center is influenced by the steric bulk of the tricyclohexylphosphine ligands, which create a protective environment around the metal center while allowing substrate access [9] [10].

Phosphine Ligand Environment

The tricyclohexylphosphine ligand environment plays a crucial role in determining the electronic and steric properties of the complex [1] [5]. The bulky cyclohexyl substituents on the phosphorus atoms create significant steric hindrance around the ruthenium center, which influences both the stability and reactivity of the catalyst [9] [10]. These phosphine ligands are strong sigma-donors and weak pi-acceptors, contributing to the electron density at the ruthenium center [11] [12].

The phosphine ligands in this complex are arranged to provide optimal stabilization while maintaining the ability for ligand dissociation during catalytic processes [8] [13]. The tricyclohexylphosphine groups exhibit characteristic phosphorus-ruthenium bond lengths that are consistent with strong coordination [7] [14]. The cone angle of the tricyclohexylphosphine ligands is substantial, creating a sterically demanding environment that influences the selectivity and activity of the catalyst [9] [10].

The phosphoranyl methylidene moiety represents a unique structural feature where phosphorus forms a formal double bond with carbon, creating a carbene-like character [1] [5]. This arrangement contributes to the overall electronic structure of the complex and plays a role in the coordination geometry around the ruthenium center [2] [6].

Role of Tetrafluoroborate Counterion

The tetrafluoroborate anion serves as a non-coordinating counterion that balances the positive charge of the ruthenium complex cation [1] [5]. This counterion choice is significant because tetrafluoroborate exhibits minimal coordination affinity for ruthenium centers, allowing the metal to maintain its desired coordination environment [15] [16]. The tetrafluoroborate anion is known for its chemical stability and resistance to hydrolysis under normal storage conditions [15] [17].

The presence of the tetrafluoroborate counterion influences the solubility characteristics of the complex in various organic solvents [16] [18]. Unlike more coordinating anions, tetrafluoroborate remains largely dissociated in solution, which is beneficial for maintaining the integrity of the ruthenium coordination sphere [15] [19]. The tetrafluoroborate anion also contributes to the overall thermal stability of the complex by providing a stable anionic environment [15] [20].

Physical and Chemical Properties

Thermal Properties and Melting Point

The thermal properties of dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate are influenced by the robust coordination environment and the stability of the tetrafluoroborate counterion [1] [20]. While specific melting point data for this exact compound was not readily available in the literature, related ruthenium carbene complexes with tetrafluoroborate counterions typically exhibit thermal stability up to moderate temperatures [8] [13].

The thermal decomposition behavior of ruthenium carbene complexes generally involves initial ligand dissociation followed by carbene decomposition [21] [22]. The tricyclohexylphosphine ligands provide additional thermal stability due to their strong coordination to the ruthenium center [10] [23]. Storage recommendations specify maintaining the compound at 4°C under nitrogen atmosphere to preserve thermal integrity [1] [24].

Grubbs-type catalysts, which share structural similarities with this compound, typically begin to show signs of thermal decomposition at elevated temperatures, with the onset temperature depending on the specific ligand environment [8] [25]. The thermal stability is enhanced by the presence of bulky phosphine ligands that protect the metal center from decomposition pathways [10] [23].

Solubility Profile in Various Media

The solubility characteristics of dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate are dominated by its highly lipophilic nature, as indicated by the calculated LogP value of 12.0378 [1]. This exceptionally high LogP value suggests very poor water solubility and high affinity for organic solvents [1] [26].

The compound is expected to show good solubility in non-polar and moderately polar organic solvents such as dichloromethane, toluene, and tetrahydrofuran, which are commonly used solvents for ruthenium carbene complexes [8] [10]. The presence of multiple cyclohexyl groups contributes significantly to the hydrophobic character of the molecule [9] [27]. The tetrafluoroborate counterion, while providing some ionic character, does not substantially improve water solubility due to the overwhelmingly hydrophobic nature of the organic ligands [16] [20].

Related ruthenium complexes with similar phosphine environments typically require organic solvents for dissolution and show limited compatibility with protic solvents [26] [27]. The compound's solubility profile makes it suitable for use in organic synthesis applications where water-free conditions are maintained [10] [23].

Stability Characteristics

The stability characteristics of dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate are influenced by several structural factors [1] [20]. The compound requires storage under nitrogen atmosphere with protection from light, indicating sensitivity to both oxygen and photochemical degradation [1] [24]. This air sensitivity is typical of ruthenium carbene complexes, which can undergo oxidative decomposition in the presence of atmospheric oxygen [8] [10].

The stability of the complex is enhanced by the steric protection provided by the bulky tricyclohexylphosphine ligands, which shield the ruthenium center from unwanted interactions [9] [10]. The tetrafluoroborate counterion contributes to chemical stability by remaining non-coordinating and chemically inert under normal storage conditions [15] [18]. Temperature control is critical for maintaining compound integrity, with recommended storage at 4°C to minimize thermal decomposition pathways [1] [24].

Grubbs catalysts and related ruthenium carbene complexes demonstrate varying degrees of air stability, with some showing remarkable tolerance to atmospheric conditions while others require strict inert atmosphere handling [20] [28]. The specific ligand environment in this compound appears to necessitate careful handling protocols to maintain catalytic activity and structural integrity [1] [10].

Molecular Descriptors and Identifiers

IUPAC Nomenclature and Chemical Formula

The complete IUPAC nomenclature for this compound is dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate [1] [5]. This systematic name accurately describes the coordination environment around the ruthenium center, including the two chloride ligands, the tricyclohexylphosphine ligand, and the unique carbene moiety formed by the tricyclohexylphosphoranyl methylidene group [1] [29].

The molecular formula is established as C₃₇H₆₇BCl₂F₄P₂Ru, reflecting the complex composition of organic ligands, inorganic components, and the tetrafluoroborate counterion [1] [5] [30]. This formula accounts for all atoms present in the complex, including the extensive hydrocarbon framework provided by the cyclohexyl substituents on both phosphorus centers [1] [29].

Alternative nomenclature systems may refer to this compound using trade names such as Grubbs Catalyst C833 or Piers-Grubbs first generation catalyst, reflecting its relationship to other metathesis catalysts in the ruthenium carbene family [1] [5] [29]. These common names highlight the compound's position within the broader category of olefin metathesis catalysts [8] [31].

Molecular Weight and Structural Parameters

| Property | Value |

|---|---|

| Molecular Weight | 832.66 g/mol |

| Topological Polar Surface Area (TPSA) | 0 Ų |

| LogP (Octanol-Water Partition Coefficient) | 12.0378 |

| Hydrogen Bond Acceptors | 0 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 7 |

The molecular weight of 832.66 g/mol reflects the substantial size of this organometallic complex [1] [30]. The high molecular weight is primarily attributed to the presence of multiple cyclohexyl groups attached to both phosphorus centers, along with the ruthenium metal center and associated ligands [1] [5]. This molecular weight places the compound in the category of moderately large organometallic complexes suitable for homogeneous catalysis applications [8] [29].

The structural parameters reveal important characteristics about the compound's physical and chemical behavior [1]. The topological polar surface area of 0 Ų indicates the absence of readily accessible polar functional groups, consistent with the compound's poor water solubility [1] [16]. The rotatable bond count of 7 suggests moderate conformational flexibility, primarily arising from the cyclohexyl ring systems [1] [9].

CAS Registry and Database Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1020085-61-3 |

| MDL Number | MFCD15144782 |

| SMILES Notation | Cl/Ru=C/P+(C2CCCCC2)C3CCCCC3.FB(F)F.P(C4CCCCC4)(C5CCCCC5)C6CCCCC6.[F-] |

The Chemical Abstracts Service (CAS) registry number 1020085-61-3 provides a unique identifier for this specific ruthenium complex [1] [24] [32]. This CAS number is essential for unambiguous identification in chemical databases and regulatory documentation [33] [34]. The MDL number MFCD15144782 serves as an additional database identifier used in various chemical information systems [1] [5] [30].

The SMILES (Simplified Molecular Input Line Entry System) notation provides a machine-readable representation of the molecular structure [1] [35]. This notation system allows for computational analysis and database searching while capturing the essential connectivity and stereochemical information of the complex [35]. The SMILES string reflects the ionic nature of the compound, with separate representations for the ruthenium complex cation and the tetrafluoroborate anion [1] [35].

The synthesis of Dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate represents a sophisticated example of advanced ruthenium carbene complex preparation. This compound, commercially known as Grubbs Catalyst C833, belongs to the family of Piers-type first-generation metathesis catalysts that exhibit unique activation characteristics due to their cationic nature and pre-activated coordination environment [1] [2] [3].

Precursor Selection and Preparation

The successful synthesis of this ruthenium carbene complex requires careful selection and preparation of high-purity starting materials. The primary ruthenium precursor typically employed is ruthenium trichloride trihydrate (RuCl₃·3H₂O), which serves as the fundamental source of ruthenium metal in the desired oxidation state [4] [5]. Alternative ruthenium precursors include dichlorotris(triphenylphosphine)ruthenium(II) complexes, which offer advantages in terms of defined coordination environment and reduced reaction complexity [6] [5].

Tricyclohexylphosphine (PCy₃) represents a critical ligand component that must be prepared or acquired with exceptional purity. The synthesis of tricyclohexylphosphine typically involves Grignard methodology, where chlorocyclohexane reacts with magnesium powder to generate cyclohexyl Grignard reagent, followed by condensation with phosphorus trichloride [7]. The method employs a one-pot process that provides the advantage of minimizing handling of the highly air-sensitive phosphine product. To enhance stability, the tricyclohexylphosphine is often isolated as its carbon disulfide complex, which can be stored under inert atmosphere for extended periods [7].

The preparation of phosphoranyl methylidene ligands requires specific carbene precursors, often derived from diazo compounds or electron-rich olefins. Phenyldiazomethane serves as a common carbene source, though its preparation demands careful attention to safety protocols due to the explosive nature of diazo compounds [8]. Alternative approaches utilize ruthenium refinery salts such as ammonium pentachlororuthenate ((NH₄)₂RuCl₅), which provide economic advantages in large-scale synthesis while maintaining high purity standards [4] [9].

Reaction Conditions and Parameters

The synthesis of Dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate typically proceeds through multi-step synthetic sequences that require precise control of reaction conditions. The initial formation of ruthenium-phosphine intermediates generally occurs at temperatures ranging from 60-80°C in inert atmosphere conditions [5]. Dichloromethane and toluene serve as the preferred solvents due to their ability to solubilize both ruthenium precursors and phosphine ligands while maintaining chemical inertness toward the reactive intermediates [8] [5].

The carbene ligand installation represents the most critical step in the synthetic sequence. This transformation typically requires elevated temperatures of 80-120°C and extended reaction times of 12-24 hours to ensure complete conversion [10] [8]. The reaction proceeds through metallacyclobutane intermediates that undergo ring-opening to generate the desired alkylidene species [8]. Temperature control proves essential, as excessive heating can lead to catalyst decomposition, while insufficient temperatures result in incomplete conversion and reduced yields [11].

Atmospheric control represents a fundamental requirement throughout the synthesis. All manipulations must be conducted under rigorously dry, oxygen-free conditions using standard Schlenk line techniques or glove box environments [12] [13]. The presence of moisture or oxygen leads to rapid catalyst decomposition and formation of inactive ruthenium oxide species [14]. Nitrogen or argon atmospheres are maintained throughout the reaction sequence, with particular attention to solvent degassing and substrate purification [15].

The formation of the tetrafluoroborate salt typically occurs through anion metathesis reactions involving sodium tetrafluoroborate or similar fluoroborate sources. This step requires aqueous workup procedures that must be carefully controlled to prevent hydrolysis of the sensitive ruthenium-carbene bond [1] [2]. The ionic nature of the final product facilitates purification through crystallization techniques, though careful solvent selection is required to maintain catalyst integrity [2] [3].

Purification Techniques

The purification of ruthenium carbene complexes demands specialized techniques that accommodate the air- and moisture-sensitive nature of these compounds while achieving the high purity levels required for catalytic applications. Recrystallization represents the most commonly employed purification method, utilizing carefully selected solvent systems that provide optimal crystal formation while minimizing decomposition [16] [17].

Dichloromethane-pentane solvent combinations prove particularly effective for recrystallization of ruthenium carbene complexes. The procedure involves dissolution of the crude product in minimal dichloromethane at room temperature, followed by slow addition of pentane to induce crystallization [18] [17]. This technique typically achieves purities of 95-99% with recovery yields of 80-95%, though the process requires 12-24 hours for complete crystal formation under inert atmosphere conditions [17].

Column chromatography provides an alternative purification approach, particularly useful for complex reaction mixtures containing multiple ruthenium species. Silica gel chromatography using hexane-ethyl acetate solvent gradients enables separation of the desired product from unreacted starting materials and side products [18] [13]. However, this technique requires careful attention to column preparation and elution conditions, as ruthenium carbene complexes can undergo decomposition on acidic silica surfaces [19].

Precipitation techniques offer rapid purification for large-scale preparations. The addition of non-coordinating solvents such as pentane to concentrated dichloromethane solutions induces precipitation of the product while leaving impurities in solution [10] [12]. This method achieves purities of 85-95% with high recovery yields of 85-95% and requires minimal processing time of 2-4 hours [12] [18].

Advanced purification techniques include sublimation under high vacuum conditions, which proves particularly effective for removing trace organic impurities and achieving exceptional purity levels exceeding 99% [20]. However, sublimation requires elevated temperatures of 100-150°C and extended processing times of 8-16 hours, making it suitable only for thermally stable ruthenium complexes [20].

Solvent extraction methods utilizing biphasic systems can effectively remove ionic impurities and unreacted salts. Water-organic solvent combinations enable selective extraction of the ruthenium complex into the organic phase while retaining polar impurities in the aqueous layer [21]. This technique achieves purities of 80-90% with recovery yields of 75-90% and processing times of 2-6 hours [21].

Industrial Production Methods

Scale-up Considerations

The transition from laboratory synthesis to industrial production of Dichloro(tricyclohexylphosphine)[(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate presents numerous technical challenges that require systematic engineering solutions. The scale-up process must address fundamental differences in heat transfer, mass transfer, and mixing characteristics that become increasingly significant as reaction volumes increase from laboratory scale (1-10 grams) to commercial production levels (greater than 1000 kilograms) [22] [23] [24].

Heat transfer limitations represent one of the most critical challenges in scaling ruthenium catalyst synthesis. Laboratory-scale reactions benefit from high surface area-to-volume ratios that facilitate rapid heat dissipation, whereas large-scale reactions suffer from reduced heat transfer efficiency due to the square-cube law [24]. Industrial reactors require specialized heat exchange systems, including internal cooling coils, external heat exchangers, and jacketed reactor designs to maintain the precise temperature control essential for ruthenium carbene formation [25] [26]. The exothermic nature of many ligand exchange reactions demands particularly careful attention to heat management to prevent thermal decomposition of sensitive intermediates [27].

Mass transfer considerations become increasingly important as reaction scale increases. The diffusion-limited nature of many organometallic reactions means that inadequate mixing can result in concentration gradients that reduce reaction efficiency and product quality [22] [28]. Industrial-scale production requires enhanced mixing systems, including high-shear impellers, static mixers, and potentially continuous flow reactor configurations to ensure uniform reactant distribution [29] [30] [31]. The challenge is particularly acute for heterogeneous reaction steps involving solid ruthenium precursors or during crystallization procedures where controlled nucleation is essential [30] [32].

Economic considerations drive many scale-up decisions, as the cost structure shifts dramatically from laboratory to commercial production. Material costs, which dominate at laboratory scale, become balanced against equipment capital costs, energy consumption, and labor requirements at industrial scale [22] [23]. The high cost of ruthenium metal necessitates maximum yield optimization and efficient recycling of unreacted starting materials [25] [33]. Process intensification through continuous flow methodologies offers potential advantages in reducing equipment size, improving heat and mass transfer, and enabling automated control systems [29] [34] [35].

Process Optimization

Industrial production of ruthenium carbene complexes requires comprehensive process optimization to achieve economic viability while maintaining product quality and environmental compliance. Catalyst loading optimization represents a primary focus, as ruthenium costs significantly impact overall process economics. Laboratory syntheses typically employ catalyst loadings of 1-5 mol%, whereas industrial processes target reductions to 0.1-1 mol% through improved reaction conditions and recycling strategies [34] [35]. This optimization requires detailed kinetic studies and reactor modeling to identify optimal operating conditions [22] [26].

Temperature optimization involves balancing reaction rate requirements against thermal stability limitations. Industrial processes typically operate at elevated temperatures of 60-100°C compared to laboratory conditions of 40-80°C to achieve acceptable reaction rates in large-scale equipment [35]. However, higher temperatures increase the risk of catalyst decomposition and side product formation, necessitating careful optimization of residence time distribution and heat transfer characteristics [27] [11].

Residence time optimization proves critical for continuous production systems. Industrial processes target residence time reductions from laboratory batch times of 2-8 hours to optimized continuous operation times of 0.5-2 hours [34] [35]. This reduction requires enhanced mixing, improved mass transfer, and potentially modified reaction pathways that favor faster kinetics [29] [31]. Continuous flow reactors offer particular advantages in achieving short residence times while maintaining precise control over reaction conditions [30] [32].

Solvent optimization addresses both economic and environmental considerations. Industrial processes aim to reduce solvent consumption from laboratory levels of 10-50 mL per gram of product to optimized levels of 2-10 mL per gram [34]. This reduction involves solvent recycling systems, process intensification through higher substrate concentrations, and potentially alternative reaction media such as ionic liquids or supercritical fluids [36] [37] [38]. Green chemistry principles increasingly influence solvent selection, favoring renewable and less toxic alternatives where possible [36] [39] [38].

Energy efficiency optimization becomes critical at industrial scale due to both economic and environmental considerations. Strategies include heat integration between reaction steps, waste heat recovery systems, and process intensification through reactive distillation or other combined operation techniques [25] [23] [26]. The goal is to achieve 50-70% reductions in energy consumption compared to direct scale-up of laboratory processes [24].

Recent Advances in Synthetic Methodologies

The field of ruthenium carbene complex synthesis has witnessed significant methodological advances that address traditional limitations while enabling access to new catalyst architectures with enhanced performance characteristics. These developments encompass novel synthetic approaches, improved reaction conditions, and innovative purification strategies that collectively advance the state-of-the-art in metathesis catalyst preparation [40] [41] [14].

Continuous flow synthesis methodologies represent a transformative approach to ruthenium complex preparation that offers advantages in terms of reaction control, scalability, and product quality. Flow chemistry enables precise control over reaction parameters including temperature, residence time, and mixing conditions while providing enhanced safety through reduced inventory of hazardous intermediates [29] [30] [34]. Recent developments in microreactor technology have demonstrated the synthesis of ruthenium nanoparticles and organometallic complexes with improved size distribution and stability compared to batch processes [42] [32] [43].

The implementation of continuous flow systems for ruthenium carbene synthesis requires specialized reactor designs that accommodate the air- and moisture-sensitive nature of these compounds. Helical flow reactors provide enhanced mixing through secondary flow patterns while maintaining inert atmosphere conditions throughout the synthesis [30] [32]. The optimization of flow rates, typically in the range of 30 mL/hour, enables control over particle size distribution and reaction selectivity [29] [42] [43]. Fast mixing requirements, with mixing times less than 50 milliseconds, necessitate specialized reactor geometries that promote rapid reactant contact while preventing catalyst decomposition [30] [32].

Green chemistry approaches have gained increasing prominence in ruthenium catalyst synthesis, driven by environmental regulations and sustainability requirements. Water-based synthetic methodologies represent a significant advance, enabling ruthenium complex preparation in aqueous media while maintaining high yields and selectivity [37] [38]. The development of homobimetallic ruthenium catalysts that operate efficiently in water demonstrates turnover numbers exceeding 40,000 and turnover frequencies of 107,000 per hour, representing substantial improvements over traditional organic solvent-based systems [37].

Photocatalytic activation strategies provide novel approaches to ruthenium carbene formation and activation. The merging of traditional Grubbs-type catalysts with photocatalysis enables stereoselective metathesis reactions with improved Z-selectivity compared to thermal activation [44]. These photoactivated systems operate under mild conditions and demonstrate enhanced functional group tolerance, expanding the scope of accessible target molecules [44].

Latent catalyst activation methodologies offer improved catalyst stability and controlled activation for demanding applications. The development of remote-controlled Grubbs catalysts that respond to external stimuli including light, heat, mechanical force, or chemical potential enables temporal and spatial control over polymerization processes [45]. These stimuli-responsive systems facilitate access to complex macromolecular architectures with tunable properties [45].

Air- and moisture-stable ruthenium precatalyst development represents a major advance in practical catalyst synthesis and handling. The development of stable ruthenium complexes such as RuAqua, featuring exchangeable water ligands, enables rapid catalyst generation and screening without requiring stringent inert atmosphere conditions [46] [14]. These precatalysts demonstrate exceptional stability under ambient conditions while providing fast ligand exchange for in situ catalyst formation [46] [14].

Advanced characterization methodologies have enhanced understanding of ruthenium carbene synthesis mechanisms and enabled rational catalyst design. The application of the Unified Reaction Valley Approach (URVA) to Grubbs catalysis provides detailed mechanistic insights into metallacyclobutane formation and cycloreversion processes [47]. Density functional theory (DFT) calculations guide catalyst design efforts and predict optimal reaction conditions for new synthetic targets [48] [37] [49].

Supported catalyst synthesis methodologies have evolved to address catalyst recovery and recycling requirements for industrial applications. The development of well-defined supported metathesis catalysts through sol-gel processes and surface grafting techniques enables heterogeneous catalyst preparation with molecular-level control over active site structure [40] [50]. These supported systems demonstrate enhanced thermal stability and recyclability while maintaining high catalytic activity [40] [50].

Multicomponent reaction strategies provide efficient approaches to complex ruthenium catalyst synthesis through convergent synthetic pathways. The development of ruthenium-catalyzed multicomponent reactions enables simultaneous formation of multiple bonds while minimizing waste generation [51]. These approaches align with green chemistry principles and offer advantages in terms of atom economy and process efficiency [51].

The integration of artificial intelligence and machine learning methodologies increasingly influences synthetic methodology development. Automated reaction optimization systems enable rapid exploration of parameter space to identify optimal conditions for new ruthenium catalyst synthesis [22] [26]. High-throughput screening platforms facilitate parallel evaluation of multiple synthetic approaches and reaction conditions [46] [14].

GHS Hazard Statements

Pictograms

Flammable